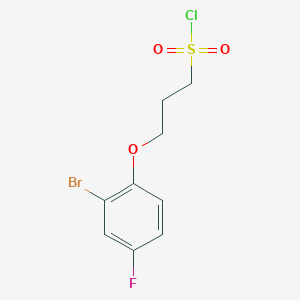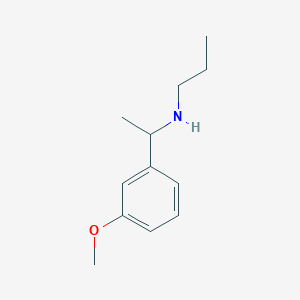
5-(Aminomethyl)-3,4-dimethyloctan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3,4-dimethyloctan-4-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 5-hydroxymethylfurfural (HMF), using a catalyst like sulfuric acid . The reaction conditions often include mild temperatures and the use of eco-friendly reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules under mild conditions is an attractive route due to its low energy consumption and high selectivity towards the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3,4-dimethyloctan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
5-(Aminomethyl)-3,4-dimethyloctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(Aminomethyl)-3,4-dimethyloctan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)furan-2-carboxylic acid: A similar compound used in the production of biobased aromatic polyamides.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its synthesis from renewable biomass also highlights its potential for sustainable production .
Propriétés
Formule moléculaire |
C11H25NO |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
5-(aminomethyl)-3,4-dimethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(4,13)9(3)6-2/h9-10,13H,5-8,12H2,1-4H3 |
Clé InChI |
MGCXMFZYHYENFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(C)(C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)











